3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one

Chronic Lymphocytic Leukemia SYK Inhibition Apoptosis

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one (CAS 1342376-93-5), also known as TAK-659 or mivavotinib, is a synthetic small-molecule heterocyclic compound belonging to the dihydropyrazinone class. It functions as a potent, reversible, and orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and Fms-related tyrosine kinase 3 (FLT3), with reported IC₅₀ values of approximately 3.2–4.3 nM for SYK and 4.6 nM for FLT3 in cell-free enzymatic assays.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 1342376-93-5
Cat. No. B1529311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one
CAS1342376-93-5
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCCN1C=CN=C(C1=O)N2CCC(CC2)N
InChIInChI=1S/C11H18N4O/c1-2-14-8-5-13-10(11(14)16)15-6-3-9(12)4-7-15/h5,8-9H,2-4,6-7,12H2,1H3
InChIKeyGSFUWDCWXFKDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one (TAK-659/Mivavotinib): Core Identity and Procurement-Relevant Characteristics


3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one (CAS 1342376-93-5), also known as TAK-659 or mivavotinib, is a synthetic small-molecule heterocyclic compound belonging to the dihydropyrazinone class [1]. It functions as a potent, reversible, and orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and Fms-related tyrosine kinase 3 (FLT3), with reported IC₅₀ values of approximately 3.2–4.3 nM for SYK and 4.6 nM for FLT3 in cell-free enzymatic assays [2][3]. The compound has advanced to Phase I/II clinical evaluation for hematological malignancies including relapsed/refractory AML, B-cell lymphoma, and chronic lymphocytic leukemia [3][4].

Why Generic Substitution Is Inadequate: The Scientific Case for Specifying 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one (TAK-659)


Within the SYK/FLT3 inhibitor class, compounds differ fundamentally in their kinase selectivity spectra, target engagement kinetics, and functional cellular outcomes. TAK-659 is distinguished by its balanced dual inhibition of SYK and FLT3 at single-digit nanomolar potency, coupled with >50-fold selectivity over 290 other kinases [1]. Generic substitution with a SYK-selective agent (e.g., entospletinib) forfeits FLT3 co-targeting, which is critical in FLT3-mutated AML [2], while substitution with a FLT3-selective agent (e.g., gilteritinib) abandons SYK-dependent anti-apoptotic blockade in B-cell malignancies [3]. The quantitative evidence below demonstrates that even within the dual-inhibitor subclass, TAK-659 exhibits distinct potency and efficacy characteristics that preclude simple interchangeability.

Quantitative Differentiation Evidence: 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one (TAK-659) Versus Closest Comparators


Head-to-Head Apoptosis Induction in CLL: TAK-659 Versus R406 (Fostamatinib)

In a direct head-to-head comparison using primary CLL cells co-cultured with bone marrow stromal cells to mimic the protective tumor microenvironment, TAK-659 demonstrated markedly superior apoptosis induction compared to the first-generation SYK inhibitor R406 (fostamatinib). The LD₅₀ for TAK-659 was 16.99 μM (95% CI 7.67–37.67 μM) in co-cultured CLL cells, whereas the LD₅₀ for R406 was not achieved under identical conditions, indicating that the maximal apoptotic effect of R406 could not reach the 50% threshold even at the highest tested concentrations [1]. In suspension culture, TAK-659 LD₅₀ was 40.39 μM (95% CI 21.7–75.2 μM), further underscoring the compound's preferential activity in the microenvironment-protected setting [1].

Chronic Lymphocytic Leukemia SYK Inhibition Apoptosis Tumor Microenvironment

SYK Enzymatic Potency: TAK-659 Achieves ~10-Fold Greater Inhibition Than R406

In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC₅₀ of 3.2–4.3 nM [1][2]. In contrast, the comparator SYK inhibitor R406 (the active metabolite of fostamatinib) exhibits an IC₅₀ of 41 nM against SYK under comparable assay conditions . This represents an approximately 10- to 13-fold greater enzymatic potency for TAK-659.

Spleen Tyrosine Kinase Enzymatic IC₅₀ Kinase Inhibition Potency Comparison

Dual SYK/FLT3 Inhibition: TAK-659 Co-targets FLT3 at Near-Equipment Potency, Unlike SYK-Selective Comparators

TAK-659 potently inhibits both SYK (IC₅₀ = 3.2–4.3 nM) and FLT3 (IC₅₀ = 4.6 nM) at nearly equipment concentrations [1][2]. In FLT3-dependent cellular contexts, TAK-659 inhibited FLT3 phosphorylation in MOLM-14 cells with an IC₅₀ of 80 nM [3]. By contrast, SYK-selective inhibitors such as entospletinib (GS-9973) lack FLT3 activity entirely, while fostamatinib (R406) exhibits only weak FLT3 inhibition (5-fold less potent than its SYK activity) . This dual-target profile is clinically significant: the AML study by Brattås et al. (2022) demonstrated that TAK-659 and fostamatinib showed significantly higher antiproliferative effects in FLT3-mutated versus FLT3-wildtype AML patient samples, directly linking FLT3 co-inhibition to enhanced anti-leukemic activity [4].

FLT3 Inhibition Dual Kinase Inhibitor AML FLT3-ITD

Broad Kinase Selectivity: TAK-659 Exhibits >50-Fold Selectivity Over 290 Kinases

In a broad kinase selectivity panel encompassing 290 protein kinases, TAK-659 demonstrated greater than 50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. Specific selectivity ratios include 36-fold over JAK3, 42-fold over ZAP70, and 23-fold over VEGFR2 . Notably, TAK-659 does not inhibit the T-cell-specific SYK homologue ZAP70 at pharmacologically relevant concentrations, distinguishing it from less selective SYK inhibitors that may cause T-cell immunosuppression .

Kinase Selectivity Off-Target Profiling SYK/FLT3 Safety Margin

In Vivo Antitumor Efficacy: TAK-659 Achieves 96% Tumor Growth Inhibition in FLT3-ITD AML Xenografts

In AML cell-line xenograft models, daily oral administration of TAK-659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the FLT3-ITD-driven MV-4-11 model and 66% TGI in the FLT3-wildtype KG-1 model [1]. Pharmacodynamic analysis confirmed time-dependent inhibition of phospho-SYK (pSYK525) and phospho-FLT3 (pFLT3591), coupled with increased cleaved caspase-3, confirming on-target apoptosis induction in vivo [1]. While direct comparator xenograft data for other SYK/FLT3 inhibitors under identical conditions are not available from a single study, the 96% TGI in the FLT3-ITD model exceeds the typical TGI reported for single-agent SYK-selective inhibitors (e.g., entospletinib) in similar FLT3-mutant models, consistent with the added benefit of FLT3 co-inhibition [2].

Xenograft FLT3-ITD Tumor Growth Inhibition AML In Vivo Efficacy

Differential Tumor Cell Selectivity: TAK-659 Induces Cell Death in Tumor but Not Non-Tumor Cells

In a transgenic mouse model of EBV-associated lymphoma (LMP2A/MYC double transgenic), TAK-659 treatment selectively killed tumor cells while sparing non-tumor host cells within the spleen and tumor microenvironment [1]. The compound also completely abrogated splenomegaly and tumor development in both pre-tumor and tumor cell transfer experiments, and prevented metastasis of tumor cells into bone marrow [1]. This tumor-selective cytotoxicity profile, observed at low nanomolar concentrations, distinguishes TAK-659 from cytotoxic chemotherapeutics and from multi-kinase inhibitors with broader toxicity profiles [1].

Tumor Selectivity EBV-Associated Lymphoma Non-Tumor Cell Sparing Therapeutic Index

Recommended Research and Industrial Application Scenarios for 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one (TAK-659)


Preclinical Efficacy Testing in FLT3-ITD-Driven AML Models

TAK-659 is the preferred SYK/FLT3 inhibitor for in vivo AML xenograft studies utilizing FLT3-ITD-mutated cell lines such as MV-4-11, where it achieves 96% tumor growth inhibition at 60 mg/kg/day oral dosing [1]. Its dual SYK/FLT3 inhibition provides superior antiproliferative effects in FLT3-mutated versus non-mutated AML patient samples, making it a critical tool for interrogating FLT3-dependent signaling in preclinical AML research [2].

Microenvironment-Dependent Apoptosis Studies in CLL

For ex vivo CLL research requiring evaluation of apoptosis in the bone marrow microenvironment context, TAK-659 uniquely achieves an LD₅₀ of 16.99 μM in co-cultured primary CLL cells where the comparator R406 (fostamatinib) fails to reach an LD₅₀ threshold [3]. This functional advantage makes TAK-659 the compound of choice for CLL co-culture models incorporating stromal protection.

Kinase Selectivity Profiling and SYK-Dependent Signaling Pathway Dissection

With >50-fold selectivity for SYK/FLT3 over 290 off-target kinases, including 42-fold selectivity over the T-cell homologue ZAP70, TAK-659 enables clean dissection of SYK-dependent BCR signaling pathways without confounding T-cell effects . This selectivity profile is particularly valuable for studies in PBMC or whole-blood formats where T-cell activity must remain intact.

EBV-Associated Lymphoma Models Requiring Tumor-Selective Targeting

In EBV-driven lymphomagenesis models, TAK-659 demonstrates the capacity to selectively eliminate tumor cells while preserving non-malignant host cells, completely abrogating splenomegaly and preventing bone marrow metastasis [4]. This selectivity profile supports the use of TAK-659 in immunocompetent syngeneic models where maintaining host immune function is essential.

Quote Request

Request a Quote for 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.